ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate
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Overview
Description
ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is a complex organic compound with the molecular formula C20H19N3O3S2 and a molecular weight of 413.52 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of various biological processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparison with Similar Compounds
ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE lies in its specific substituents and the combination of functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C20H19N3O3S2/c1-2-26-19(25)14-8-10-15(11-9-14)23-17(21)16(28-20(23)27)18(24)22-12-13-6-4-3-5-7-13/h3-11H,2,12,21H2,1H3,(H,22,24) |
InChI Key |
WRWBSIVMTRQIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
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